molecular formula C20H15BrN4O2S B12134600 N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12134600
M. Wt: 455.3 g/mol
InChI Key: UJFKIUGNHHMDQZ-UHFFFAOYSA-N
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Description

N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the quinoxaline ring, along with the sulfonamide group, makes this compound particularly interesting for various scientific applications.

Properties

Molecular Formula

C20H15BrN4O2S

Molecular Weight

455.3 g/mol

IUPAC Name

N-[3-(4-bromoanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H15BrN4O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25)

InChI Key

UJFKIUGNHHMDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Scientific Research Applications

Chemical Properties and Structure

N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a molecular formula of C20H15BrN4O2SC_{20}H_{15}BrN_{4}O_{2}S and a molecular weight of approximately 455.33 g/mol. The compound features a quinoxaline core substituted with a benzenesulfonamide group, which enhances its solubility and reactivity.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that quinoxaline derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known for its role in targeting bacterial folic acid synthesis, making these compounds potential candidates for antibiotic development .

2. Anticancer Activity

Quinoxaline derivatives have also shown promise in cancer therapy. Studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cell cycle progression and promoting programmed cell death .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Testing
In a study published in Chemotherapy (2023), researchers evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies
A recent investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways. This finding underscores its potential use in targeted cancer therapies .

Mechanism of Action

Biological Activity

N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}benzenesulfonamide, also known by its CAS number 301357-70-0, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15BrN4O2SC_{20}H_{15}BrN_{4}O_{2}S, with a molecular weight of approximately 455.33 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

One of the primary mechanisms through which this compound exhibits biological activity is by acting as an inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is implicated in various malignancies, making its inhibition a target for cancer therapy. Research has indicated that derivatives of this compound can effectively inhibit PI3K activity, leading to reduced cell proliferation in cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated using various methodologies. The disk diffusion method and minimum inhibitory concentration (MIC) assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been assessed for antioxidant activity using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are summarized in the following table:

Assay Method Inhibition Percentage IC50 Value (µM)
DPPH54.5%12.5
ABTS47.8%15.0

These findings suggest that this compound possesses moderate antioxidant properties, which may contribute to its overall therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : A study investigating the effects of this compound on human cancer cell lines showed a dose-dependent reduction in cell viability, particularly in breast and colon cancer models. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models of human cancers. The compound was well-tolerated with minimal toxicity observed at therapeutic doses .

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